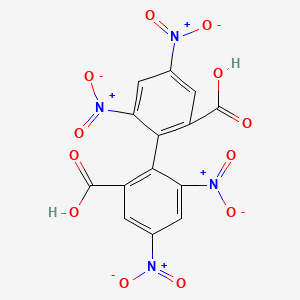

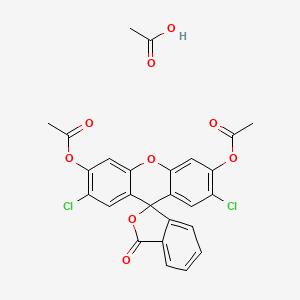

5(6)-Carboxy-DCFDA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxy-DCFDA, also known as 5-(and-6)-carboxy-2’,7’-dichlorofluorescein diacetate, is a fluorescent dye used extensively in scientific research. This compound is nonfluorescent until it is hydrolyzed by intracellular esterases to yield the fluorescent molecule, 5-(and-6)-carboxy-2’,7’-dichlorofluorescein. It is widely used as an indicator for reactive oxygen species (ROS) within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboxy-DCFDA is synthesized by acetylating 5-(and-6)-carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: In industrial settings, the production of Carboxy-DCFDA involves large-scale acetylation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .

Types of Reactions:

Common Reagents and Conditions:

Oxidation Reagents: Reactive oxygen species such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻) are commonly involved in the oxidation of Carboxy-DCFDA.

Hydrolysis Conditions: The hydrolysis reaction occurs under physiological conditions within cells, facilitated by intracellular esterases.

Major Products:

Applications De Recherche Scientifique

Carboxy-DCFDA is widely used in various fields of scientific research:

Mécanisme D'action

Carboxy-DCFDA exerts its effects through a series of biochemical reactions:

Intracellular Uptake: The compound passively diffuses into cells due to its nonpolar nature.

Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetate groups, converting Carboxy-DCFDA to its fluorescent form.

Oxidation: The fluorescent form is further oxidized by reactive oxygen species, enhancing its fluorescence.

Molecular Targets: The primary molecular targets are reactive oxygen species, which are detected through the fluorescence emitted by the oxidized product.

Comparaison Avec Des Composés Similaires

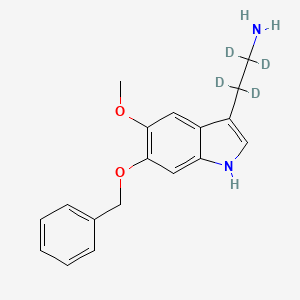

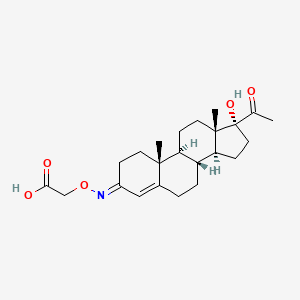

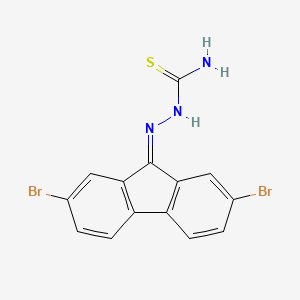

Carboxy-DCFDA is unique in its ability to detect reactive oxygen species with high sensitivity and specificity. Similar compounds include:

2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): Another widely used ROS indicator, but with different fluorescence properties.

Dihydrocalcein AM: Similar in function but with better retention in cells due to its oxidation product, calcein.

Oregon Green 488 carboxylic acid diacetate: Used as a vital stain with a low pKa, similar to Carboxy-DCFDA.

Carboxy-DCFDA stands out due to its high sensitivity to ROS and its ability to provide real-time monitoring of oxidative stress in live cells.

Propriétés

Formule moléculaire |

C26H18Cl2O9 |

|---|---|

Poids moléculaire |

545.3 g/mol |

Nom IUPAC |

acetic acid;(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |

Clé InChI |

CBUKZVAKWALPOA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)

![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)

![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)

![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)

![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)

![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)

![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)